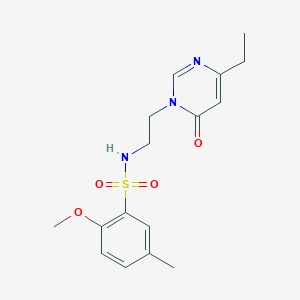

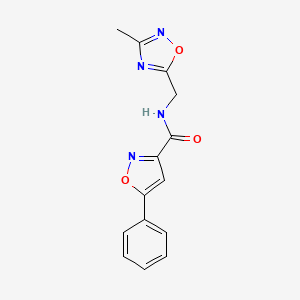

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide, also known as OPA-15406, is a small molecule inhibitor that has been found to have potential applications in scientific research. This molecule was first synthesized in 2006 by researchers at the Osaka University in Japan, and since then, it has been the subject of numerous studies exploring its mechanism of action and potential uses.

Scientific Research Applications

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including molecules structurally related to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, designed to improve cellular permeability and expected biotransformation to active species, demonstrated varying degrees of potency, suggesting potential applications in the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Green Synthesis and Antimicrobial Activity

Research on N-arylimidazo[1,2-a]pyrazine-2-carboxamides indicates the utility of related compounds in antimicrobial applications. These compounds were synthesized through a green chemistry approach using microwave irradiation and tested for their antimicrobial activity, showing promising results against various pathogens. This highlights the potential of these derivatives in creating new antimicrobial agents with efficient synthesis methods (Jyothi & Madhavi, 2019).

Inhibition of Photosynthetic Electron Transport

Pyrazole derivatives, including those structurally similar to the compound , have been investigated as inhibitors of photosynthetic electron transport. This research contributes to understanding how certain chemical structures can interfere with plant physiology, potentially leading to applications in herbicide development or the study of plant biochemistry (Vicentini et al., 2005).

Ethylene Biosynthesis Blockage

A fascinating application of pyrazinamide, a compound related to the chemical structure of interest, is its role in blocking ethylene biosynthesis in plants. This property is significant for agricultural practices, as controlling ethylene levels can reduce postharvest losses by delaying the ripening and senescence of fruits and flowers. The active metabolite, pyrazinecarboxylic acid, inhibits the enzyme responsible for the last step of ethylene formation, offering insights into the development of ethylene biosynthesis regulators (Sun et al., 2017).

properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3/c20-12-3-2-11(18-8-1-5-15-18)17-19(12)9-7-14-13(21)10-4-6-16-22-10/h1-6,8H,7,9H2,(H,14,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBPHIGWSIBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)

![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)

![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)

![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)

![5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2422654.png)

![8-isobutyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422655.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)